(2-Cyclohexen-1-ylmethyl)amine
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Overview
Description
(2-Cyclohexen-1-ylmethyl)amine is an organic compound characterized by the presence of a cyclohexene ring attached to a methylamine group. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and their ability to form hydrogen bonds, making them important in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Cyclohexen-1-ylmethyl)amine typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. One common method is the alkylation of ammonia with a cyclohexene derivative. This reaction requires a large excess of ammonia to ensure the formation of the primary amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or reductive amination. These methods offer higher yields and greater control over the reaction conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexen-1-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or nitrile compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Acid chlorides, anhydrides, and alkyl halides are typical reagents for substitution reactions
Major Products Formed
The major products formed from these reactions include various amides, imines, and nitriles, depending on the specific reagents and conditions used .
Scientific Research Applications
(2-Cyclohexen-1-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex amine derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Cyclohexen-1-ylmethyl)amine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the double bond in the cyclohexene ring.
Benzylamine: Contains a benzene ring instead of a cyclohexene ring.
Phenethylamine: Has a phenyl group attached to the amine group instead of a cyclohexene ring .
Uniqueness
(2-Cyclohexen-1-ylmethyl)amine is unique due to the presence of the cyclohexene ring, which imparts different chemical properties compared to its saturated or aromatic counterparts. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
cyclohex-2-en-1-ylmethanamine |
InChI |
InChI=1S/C7H13N/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6,8H2 |
InChI Key |
HUESUARLBCVSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)CN |
Origin of Product |
United States |
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